4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one
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Overview
Description
4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This leads to reduced inflammation and potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine
- 2-Methoxyphenyl isocyanate
Uniqueness
What sets 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one apart is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N6O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-amino-6-[1-(2-methoxyphenyl)pyrrolo[2,3-b]pyridin-5-yl]-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H18N6O3/c1-29-16-5-3-2-4-15(16)27-7-6-13-10-14(11-23-19(13)27)26-8-9-30-20-17(21(26)28)18(22)24-12-25-20/h2-7,10-12H,8-9H2,1H3,(H2,22,24,25) |
InChI Key |
AXZMFHCSKVDPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=CC(=CN=C32)N4CCOC5=NC=NC(=C5C4=O)N |
Origin of Product |
United States |
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